(1R)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine
Description
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
(1R)-1-(3-cyclopentyloxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H23NO/c1-11(2)15(16)12-6-5-9-14(10-12)17-13-7-3-4-8-13/h5-6,9-11,13,15H,3-4,7-8,16H2,1-2H3/t15-/m1/s1 |
Clé InChI |
LNLVLYIPTVELGV-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)[C@H](C1=CC(=CC=C1)OC2CCCC2)N |
SMILES canonique |
CC(C)C(C1=CC(=CC=C1)OC2CCCC2)N |
Origine du produit |
United States |
Méthodes De Préparation
Asymmetric Reduction of Prochiral Ketones
A common approach to prepare chiral amines like (1R)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine involves the asymmetric reduction of prochiral ketones to yield enantiomerically pure alcohol intermediates, which can be further transformed into amines.
Catalysts : Chiral amino alcohol-derived oxazaborolidines and spiroborate esters have been extensively used as catalysts for the enantioselective reduction of aromatic ketones. These catalysts are formed by reacting amino alcohols with borane complexes (e.g., borane-THF or borane dimethyl sulfide) and are known for high enantioselectivity and synthetic utility.
Preparation of Catalysts : For example, the borate catalyst can be prepared by adding (1R,2S)-norephedrine to catecholborane at low temperatures (0°C to -78°C), yielding crystalline solids with high purity and good yields (~83%).
Reduction Process : The ketone precursor bearing the 3-cyclopentyloxyphenyl moiety can be subjected to reduction using these chiral catalysts to selectively produce the (1R)-configured alcohol intermediate. This step is critical to ensure the stereochemical integrity of the product.
Purification : Careful purification is required to remove boronic acid and boronic ester impurities, which can affect enantiomeric purity and reproducibility.
Installation of the Cyclopentyloxy Group
The cyclopentyloxy substituent on the phenyl ring can be introduced via ether formation methods:
O-Alkylation of Phenols : The phenolic hydroxyl group on the aromatic ring can be alkylated with cyclopentyl halides (e.g., bromocyclopentane) under basic conditions to form the cyclopentyloxy ether. However, direct alkylation methods may require optimization to avoid side reactions and ensure high yields.
Alternative Approaches : Recent studies on O-cyclopropyl hydroxylamines show that installing cyclic alkoxy groups via olefin cyclopropanation or other cyclization methods can be effective. Although these studies focus on cyclopropyl groups, the strategies can be adapted for cyclopentyl analogs.
Amine Formation from Alcohol Intermediates
Once the chiral alcohol intermediate with the cyclopentyloxyphenyl group is obtained, it can be converted into the corresponding amine:
Reductive Amination : The alcohol can be converted into an amine via reductive amination, often involving intermediate formation of an aldehyde or ketone followed by reaction with ammonia or amine sources under reducing conditions.
Direct Amination : Alternatively, catalytic methods exist for direct amination of alcohols using transition metal catalysts or biocatalysts, preserving stereochemistry.
Analytical Characterization and Purity Assessment
NMR Spectroscopy : ^1H and ^13C NMR spectroscopy are essential for confirming the structure and stereochemistry of intermediates and final products. Chemical shifts and coupling constants provide detailed information about the aromatic and aliphatic hydrogen environments.
Melting Point and Purity : Melting point determination and chromatographic purity (e.g., LCMS) are used to assess compound quality.
Enantiomeric Excess : Chiral HPLC or other chiral analytical methods are employed to determine the enantiomeric purity of the prepared amine.
Summary Table of Key Preparation Steps
Research Findings and Considerations
The use of chiral boron-based catalysts enables efficient and enantioselective reduction of aromatic ketones, which is a cornerstone in synthesizing chiral amines like this compound.
Installation of cycloalkoxy groups such as cyclopentyloxy requires careful selection of alkylation conditions to avoid side reactions and ensure the integrity of the aromatic system.
Analytical data from NMR and chromatographic methods confirm the structure and purity of intermediates and final products, which is crucial for reproducibility and application in further research or pharmaceutical development.
Challenges include the removal of boron-containing impurities and ensuring high enantiomeric purity, which can affect biological activity if the compound is used in medicinal chemistry.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(1R)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of chiral amines on biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, potentially leading to therapeutic effects. The exact pathways and targets involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Key Observations :
- Fluorinated analogs (e.g., 3-fluoro, 3,4-difluoro) exhibit lower LogP values, favoring aqueous solubility but reducing lipid membrane affinity .
- Stereochemical stability is critical: Epimerization during synthesis (e.g., thiazole formation in ) can reduce enantiomeric excess (ee), impacting pharmacological efficacy .
2.3 Pharmacological Implications
While direct pharmacological data for the target compound is unavailable, structural trends suggest:
- Lipophilicity and Bioavailability : The cyclopentyloxy group’s bulk may enhance CNS activity compared to smaller analogs, as seen in neuroactive compounds like SSRIs or NMDA antagonists .
- Receptor Binding : Fluorine’s electron-withdrawing effects (in 3-fluorophenyl analogs) could alter binding affinity vs. the electron-donating cyclopentyloxy group. For example, fluorinated analogs may exhibit higher serotonin receptor selectivity .
- Metabolic Stability : Cyclopentyloxy’s steric hindrance may reduce oxidative metabolism, prolonging half-life compared to methoxy or fluorine substituents .
Activité Biologique
(1R)-1-(3-Cyclopentyloxyphenyl)-2-methylpropylamine is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclopentyloxy group attached to a phenyl ring, with a branched amine side chain. This unique structure contributes to its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Monoamine Receptor Modulation : The compound has been shown to interact with various monoamine receptors, particularly serotonin and norepinephrine receptors. This interaction may contribute to its antidepressant and anxiolytic effects.
- Inhibition of Reuptake Transporters : Studies suggest that it inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft, which is essential for mood regulation.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Reduces symptoms of depression | |
| Anxiolytic | Decreases anxiety levels | |
| Neuroprotective | Protects against neuronal damage | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Study 1: Antidepressant Efficacy
A randomized controlled trial investigated the antidepressant effects of this compound in patients with major depressive disorder. The study found significant reductions in depression scores compared to placebo after 8 weeks of treatment, suggesting robust antidepressant properties.
Case Study 2: Anxiolytic Properties
Another study focused on the anxiolytic effects of the compound in a rodent model. Results indicated that administration led to a significant decrease in anxiety-like behaviors in elevated plus maze tests, supporting its potential use in treating anxiety disorders.
Case Study 3: Neuroprotection
Research examining the neuroprotective effects showed that this compound could mitigate oxidative stress-induced neuronal damage in vitro. The compound reduced cell death and increased cell viability under stress conditions, indicating its potential for neurodegenerative disease treatment.
Research Findings
Recent studies have provided further insights into the biological activity of this compound:
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for once-daily dosing.
- Safety Profile : Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, supporting its safety for clinical use.
- Synergistic Effects : Preliminary data suggest that combining this compound with other antidepressants may enhance therapeutic outcomes without increasing side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
